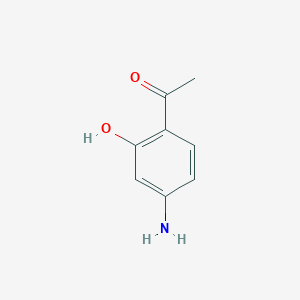

N-(1-氰基环戊基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-Cyanocyclopentyl)benzamide and its derivatives involves direct acylation reactions, showcasing a methodological approach towards creating complex molecules. One such derivative, involving cyano(naphthalen-1-yl)methyl benzamide, is synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray single crystallography. This analysis provides insight into the solid-state properties and hydrogen bonding interactions within the compound, laying the groundwork for understanding its chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

N-(1-Cyanocyclopentyl)benzamide derivatives have been studied for their colorimetric sensing of fluoride anions. A specific derivative exhibits a significant color transition in the presence of fluoride, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This property is crucial for developing sensitive chemical sensors (Younes et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of related compounds, such as N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, involve spectroscopic and microanalytical techniques. These studies contribute to our understanding of the physical properties of such compounds, including bond lengths and angles (Odame, Hosten, & Tshentu, 2020).

Chemical Properties Analysis

Research on the chemical properties of N-(1-Cyanocyclopentyl)benzamide derivatives includes investigations into their reactivity, such as the electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides for synthesizing complex polycyclic lactams. These studies highlight the compound's versatility in forming various chemical structures (Wang et al., 2014).

科学研究应用

抗心律失常活性

苯甲酰胺,特别是具有杂环酰胺侧链的苯甲酰胺,已被探索其在口服抗心律失常活性中的潜力。研究表明,杂环结构的显着变化会影响抗心律失常活性,受胺氮的碱性和杂环与酰胺氮之间的键性质的影响(Banitt 等人,1977 年)。

缓蚀

已经研究了苯甲酰胺衍生物在盐酸溶液中抑制低碳钢腐蚀的有效性。研究表明,包括苯甲酰胺衍生物(如 N-(氰基甲基)苯甲酰胺)在内的这些化合物作为抑制剂,在金属表面形成保护膜(Elbakri 等人,2013 年)。

黑色素瘤细胞毒性

放射性碘化的 N-(2-(二乙氨基)乙基)苯甲酰胺已被发现是黑色素瘤的黑素瘤的选择性剂,用于核医学中的闪烁显像。与母体苯丁酸氮芥相比,与烷化细胞毒剂结合的苯甲酰胺衍生物对黑色素瘤细胞表现出增强的细胞毒性,表明它们在黑色素瘤治疗中靶向药物递送的潜力(Wolf 等人,2004 年)。

分子影像和治疗剂

苯甲酰胺衍生物因其在抗精神病药和止吐药中的作用而受到认可,并且在黑色素瘤和黑色素瘤转移的影像中很有用。研究表明,它们在磁共振成像中作为细胞毒剂的转运体以及组蛋白脱乙酰酶的抑制剂方面的潜力,证明了它们作为新型成像和治疗剂的多功能性(Oltmanns 等人,2009 年)。

化学合成和生物活性

苯甲酰胺衍生物已用于各种化学合成。例如,N-苯甲酰基氰基乙酰肼已被用于合成具有潜在生物活性的新型杂环化合物,显示出抗菌和抗真菌特性(Mohareb 等人,2007 年)。

安全和危害

属性

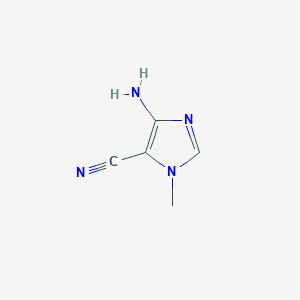

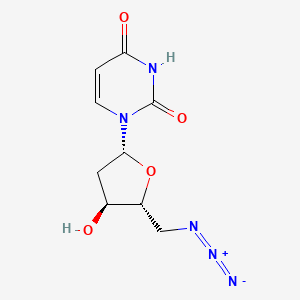

IUPAC Name |

N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPJTMIVMQPYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopentyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)